molecular formula C9H8ClN3O2 B1402228 Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate CAS No. 1408064-98-1

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

Cat. No.: B1402228
CAS No.: 1408064-98-1
M. Wt: 225.63 g/mol
InChI Key: HDBGKZUTVMFPKW-UHFFFAOYSA-N
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Description

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate is a heterocyclic compound with the molecular formula C9H8ClN3O2 It is characterized by a fused ring structure that includes a pyrrole and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-chloropyrrole-2-carboxylate with hydrazine derivatives, followed by cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Scientific Research Applications

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate can be compared with other similar compounds, such as:

    Pyrrolo[2,1-F][1,2,4]triazine Derivatives: These compounds share a similar fused ring structure and are studied for their potential biological activities.

    Triazine Derivatives: These compounds are known for their diverse chemical properties and applications in various fields, including agriculture and pharmaceuticals.

Properties

IUPAC Name

ethyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-4-13-7(6)8(10)11-5-12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBGKZUTVMFPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC=NN2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate
Reactant of Route 6
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Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate

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